1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane

Description

Table 1: Structural Descriptors

| Feature | Description |

|---|---|

| Parent chain | Octane (8-carbon backbone) |

| Fluorine substitution | 16 fluorine atoms at specified positions |

| Trifluoromethyl group | -CF₃ at position 2 |

| Iodo group | -I at position 8 |

| Molecular symmetry | High symmetry due to uniform fluorine substitution patterns |

Alternative Naming Conventions and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

Key Synonyms:

- Perfluoroisononyl iodide (emphasizes the perfluorinated nine-carbon chain and iodine substituent).

- 1-Iodoperfluoro(7-methyloctane) (highlights the iodine and methyl-branched perfluorinated structure).

- 1-Iodo-7-(trifluoromethyl)hexadecafluorooctane (combines positional descriptors for iodine and trifluoromethyl groups).

Registry Identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 865-77-0 | |

| EC Number | 212-747-1 | |

| PubChem CID | 2776236 | |

| MDL Number | MFCD00153243 |

These identifiers facilitate unambiguous referencing in academic and industrial contexts. The CAS number 558-97-4 (cited in source ) may refer to a related isomer or an alternative naming convention but is less commonly associated with this specific structure in peer-reviewed literature.

Molecular Formula and Stereochemical Considerations

The molecular formula C₉F₁₉I reflects:

- 9 carbon atoms in the octane backbone and trifluoromethyl group.

- 19 fluorine atoms (16 on the octane chain, 3 in the -CF₃ group).

- 1 iodine atom as a terminal substituent.

Table 2: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 595.97 g/mol | |

| Exact mass | 595.874 g/mol | |

| SMILES notation | C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |

Stereochemical Analysis :

The molecule lacks chiral centers due to its symmetric fluorine substitution pattern and linear backbone. The trifluoromethyl group at position 2 introduces branching but does not generate stereoisomers. Computational models confirm a single, well-defined conformation dominated by fluorine’s electronegativity and steric effects.

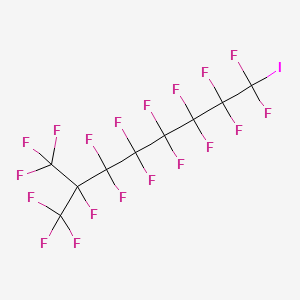

Figure 1: 3D Conformational Model

$$ Insert: Schematic of the compound’s structure, highlighting fluorine (green), iodine (purple), and trifluoromethyl groups (blue). $$

Propriétés

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F19I/c10-1(7(21,22)23,8(24,25)26)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)9(27,28)29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJGWRPPKVEMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F19I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061221 | |

| Record name | Perfluoroisononyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865-77-0 | |

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroisononyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Perfluoroisononyl iodide is a hydrogenated, perfluorinated molecule that has been shown to nucleate at the air-water interface. Under certain conditions, this molecule can form stable monolayers at the air-water interface. This suggests that its primary targets could be interfaces where it can form these stable monolayers.

Mode of Action

Given its ability to form stable monolayers at the air-water interface, it can be inferred that it interacts with its targets by adhering to them and forming a protective layer. This could result in changes in the properties of the target, such as its permeability or reactivity.

Biochemical Pathways

Per- and polyfluoroalkyl substances (pfas), a group to which perfluoroisononyl iodide belongs, have been associated with various effects on the immune system. These include modulation of cell signaling and nuclear receptors, alteration of calcium signaling and homeostasis in immune cells, modulation of immune cell populations, oxidative stress, and impact on fatty acid metabolism.

Pharmacokinetics

It’s known that iodine, a component of perfluoroisononyl iodide, is rapidly absorbed and distributed within the body. The impact of these properties on the bioavailability of Perfluoroisononyl iodide is currently unknown.

Result of Action

Pfas, a group to which perfluoroisononyl iodide belongs, have been shown to affect multiple aspects of the immune system. This suggests that Perfluoroisononyl iodide could potentially have similar effects.

Activité Biologique

Chemical Structure and Properties

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane is a highly fluorinated organic compound. Its structure includes multiple carbon-fluorine bonds and an iodine substituent that significantly influence its chemical behavior and potential biological interactions. The presence of fluorine atoms often imparts unique properties such as increased lipophilicity and thermal stability.

Biological Activity

The biological activity of perfluorinated compounds (PFCs), including similar structures to the one , has been extensively studied. Key areas of interest include:

- Toxicity : Many PFCs have been associated with various toxicological effects. Studies indicate that exposure to certain PFCs can lead to endocrine disruption and developmental toxicity in animal models.

- Bioaccumulation : PFCs are known for their persistence in the environment and ability to bioaccumulate in living organisms. This raises concerns regarding long-term exposure effects on wildlife and humans.

- Immunotoxicity : Research has shown that some fluorinated compounds can affect immune system functions. For instance, studies have indicated alterations in immune response following exposure to specific PFCs.

Case Studies

- Endocrine Disruption : A study published in Environmental Health Perspectives examined the effects of certain fluorinated compounds on thyroid hormone levels in humans. It was found that higher serum concentrations of these compounds correlated with altered thyroid function.

- Developmental Toxicity : Research involving rodent models has demonstrated that exposure to fluorinated compounds during gestation can lead to developmental abnormalities and changes in reproductive health.

- Immunotoxic Effects : A study published in the Journal of Immunology reported that exposure to specific PFCs resulted in impaired antibody responses in mice vaccinated against influenza.

Data Table: Biological Effects of Fluorinated Compounds

Applications De Recherche Scientifique

Surfactants

Fluorinated compounds are widely used as surfactants due to their ability to lower surface tension in liquids. 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane can be utilized in formulations for:

- Aqueous Film Forming Foams (AFFF) : These foams are essential for fire suppression in flammable liquid fires. The fluorinated surfactants enhance the foam's ability to spread and form a barrier over the burning surface .

- Detergents and Emulsifiers : The compound's properties can improve the performance of cleaning agents by enhancing their wetting and emulsifying capabilities .

Firefighting Agents

The compound is considered for use in specialized firefighting foams due to its effectiveness at forming stable films over flammable liquids. Its fluorinated structure provides thermal stability and resistance to breakdown under high temperatures .

Coatings and Treatments

In coatings technology:

- Water-Repellent Coatings : The compound can be incorporated into coatings that provide water and oil repellency on various surfaces. This application is particularly valuable in textiles and outdoor gear .

- Corrosion Inhibitors : Its properties may also lend themselves to applications as corrosion inhibitors in metal treatments .

Environmental Considerations

While fluorinated compounds like this compound offer significant industrial benefits due to their stability and performance characteristics; they also raise environmental concerns. Their persistence in the environment can lead to bioaccumulation and potential toxicity issues. Regulatory bodies are increasingly scrutinizing these compounds for their environmental impact .

Case Study 1: Use in Firefighting Foams

A study conducted by the Danish Environmental Protection Agency highlighted the effectiveness of fluorinated surfactants in AFFF formulations. These foams demonstrated superior performance in extinguishing hydrocarbon fires compared to non-fluorinated alternatives. However, the study also pointed out the need for careful management of these chemicals due to their environmental persistence .

Case Study 2: Industrial Cleaning Applications

Research published by the American Chemical Society examined the application of fluorinated surfactants in industrial cleaning agents. The findings indicated that formulations containing 1,1,1,2,3,...octane improved cleaning efficiency on oily surfaces while reducing the amount of product needed for effective cleaning .

Méthodes De Préparation

Electrochemical Fluorination (ECF)

Electrochemical fluorination is a classical and industrially significant method for preparing perfluorinated alkyl iodides. The process involves:

- Using a substrate such as a partially fluorinated alkyl iodide or sulfonyl fluoride.

- Electrolyzing in anhydrous hydrogen fluoride (HF) to replace hydrogen atoms with fluorine.

- The iodine substituent is introduced or retained during or after fluorination.

- ECF yields a mixture of perfluorinated iodides with varying chain lengths.

- Side products include perfluorooctanesulfonyl fluoride and other intermediates.

- PFNA (perfluorononanoic acid) can form as an impurity or byproduct during ECF processes.

This method is documented as a route to perfluorinated iodides with chain lengths similar to the target compound.

Telomerization Process

Telomerization is a widely used industrial method for synthesizing linear perfluoroalkyl iodides with controlled chain lengths. It involves:

- Reacting a telogen (usually pentafluoroethyl iodide, CF3CF2I) with taxogens (fluoroolefins such as tetrafluoroethylene, CF2=CF2).

- The reaction produces linear perfluoroalkyl iodides with the general formula F[CF2CF2]nI, where n defines the chain length.

- Produces linear, even-numbered carbon chain perfluoroalkyl iodides.

- High selectivity and yield for specific chain lengths.

- The iodine atom is introduced at the terminal position during telomerization.

Halogen Exchange and Iodination

After obtaining the perfluorinated carbon skeleton by ECF or telomerization, iodination can be achieved by:

- Halogen exchange reactions, where a perfluorinated alkyl chloride or bromide is converted to the iodide using iodide salts (e.g., NaI) under appropriate conditions.

- Direct iodination using reagents such as iodine monochloride or other electrophilic iodine sources.

This step is critical for positioning the iodine at the 8th carbon atom while preserving the trifluoromethyl substitution at C-2.

Research Data and Comparative Analysis

Summary of Key Findings

- The telomerization process is the primary industrial method for preparing perfluoroalkyl iodides with controlled chain lengths, including compounds structurally related to 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)octane.

- Electrochemical fluorination provides a complementary approach, especially for introducing fluorine atoms extensively but may require purification to remove byproducts.

- Post-fluorination iodination or halogen exchange steps are essential to introduce the iodine atom specifically at the 8th carbon.

- The trifluoromethyl substitution at C-2 is typically introduced via a precursor molecule or through selective fluorination strategies during the telomerization or ECF processes.

- The methodologies require rigorous control of reaction conditions, including temperature, solvent, and reactant ratios, to achieve high purity and yield.

Q & A

Basic: What synthetic methodologies are optimal for preparing this compound with high purity?

Answer:

The synthesis typically involves stepwise fluorination and iodination reactions. A common route starts with perfluorinated precursors, such as perfluorooctane derivatives, followed by controlled iodination at the terminal position using iodine monochloride (ICl) under inert atmospheres (e.g., nitrogen) to prevent side reactions . Purification is achieved via fractional distillation or preparative chromatography to isolate the product. Critical parameters include:

- Catalysts : Lewis acids like BF₃ to enhance electrophilic substitution .

- Solvents : Non-polar solvents (e.g., perfluorooctane) to stabilize intermediates .

- Yield optimization : Reaction temperatures between 50–80°C and monitoring via <sup>19</sup>F NMR to track fluorination progress .

Basic: Which analytical techniques are most reliable for structural confirmation?

Answer:

- <sup>19</sup>F NMR : Identifies fluorine environments and confirms substitution patterns (e.g., δ -120 to -140 ppm for CF3 groups) .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M-I]<sup>+</sup> fragments due to labile iodine) .

- FTIR : Detects C-F stretches (1000–1300 cm<sup>-1</sup>) and C-I bonds (~500 cm<sup>-1</sup>) .

- X-ray crystallography : Resolves spatial arrangement of fluorine and iodine atoms in crystalline forms .

Advanced: How can conflicting data on fluorine substitution reactivity be resolved?

Answer:

Discrepancies often arise from variations in reaction conditions or analytical sensitivity. Methodological strategies include:

- Controlled kinetic studies : Compare reaction rates under different solvents (e.g., polar vs. non-polar) to identify solvent effects on C-F bond activation .

- Isotopic labeling : Use <sup>18</sup>O-labeled reagents to trace oxidation pathways and byproduct formation .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311G**) to predict thermodynamic stability of intermediates and transition states .

- Cross-validation : Replicate experiments using multiple characterization techniques (e.g., NMR coupled with Raman spectroscopy) .

Advanced: What experimental designs assess environmental persistence in aquatic systems?

Answer:

- Hydrolysis studies : Expose the compound to pH-adjusted water (4–10) at 25–50°C, monitoring degradation via LC-MS/MS. Half-lives >100 days indicate high persistence .

- Bioaccumulation assays : Use zebrafish models to measure bioconcentration factors (BCFs) in lipid-rich tissues .

- Advanced oxidation processes (AOPs) : Test UV/H2O2 or ozone treatments to quantify defluorination efficiency (e.g., fluoride ion release via ion chromatography) .

- Sediment adsorption : Conduct batch experiments with kaolinite or humic acids to determine partition coefficients (Kd) .

Advanced: How does the iodine substituent influence reactivity in cross-coupling reactions?

Answer:

The iodine atom serves as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst selection : Palladium(0) complexes (e.g., Pd(PPh3)4) for aryl couplings; CuI for Ullmann reactions .

- Solvent optimization : DMF or THF to stabilize Pd intermediates and enhance coupling efficiency .

- Side-reaction mitigation : Add silver salts (Ag2CO3) to scavenge iodide byproducts and prevent catalyst poisoning .

- Kinetic profiling : Use in situ <sup>19</sup>F NMR to monitor fluorine retention during cross-coupling .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates .

- Personal protective equipment (PPE) : Chemically resistant gloves (e.g., Viton) and full-face shields .

- Waste disposal : Collect fluorinated waste separately for incineration at >1000°C to prevent PFAS release .

- Spill management : Apply inert adsorbents (e.g., Florisil) to contain leaks, avoiding water-based cleanup .

Advanced: What strategies improve the compound’s solubility for biomedical applications?

Answer:

- Co-solvent systems : Use fluorinated surfactants (e.g., perfluorooctanoic acid) in water/ethanol mixtures .

- Derivatization : Introduce hydroxyl or amine groups via nucleophilic substitution (e.g., reaction with NaN3 followed by Staudinger reduction) .

- Nanoparticle encapsulation : Formulate with PEGylated liposomes to enhance biocompatibility and solubility .

Advanced: How can computational models predict its interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to lipid-binding proteins (e.g., serum albumin) .

- MD simulations : GROMACS workflows to assess membrane permeability in lipid bilayers over 100-ns trajectories .

- QSAR studies : Corrate substituent electronegativity (e.g., F vs. I) with toxicity endpoints (e.g., LC50) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.